4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol
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Overview
Description
4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a sulfonyl group, a methoxy group, and an isopropyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol typically involves multiple steps. One common method includes the sulfonation of 4-(Propan-2-yl)phenol followed by the introduction of a methoxy group through a nucleophilic substitution reaction. The final step involves the coupling of the sulfonated and methoxylated intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their function. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-: Known for its use in flavor and fragrance industries.
Phenol, 2-methoxy-4-propyl-: Used in the synthesis of other organic compounds.
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Utilized in the production of eugenol derivatives.
Uniqueness
4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a methoxy group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
88389-81-5 |
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Molecular Formula |
C22H22O4S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[4-[(4-propan-2-ylphenyl)methoxy]phenyl]sulfonylphenol |
InChI |
InChI=1S/C22H22O4S/c1-16(2)18-5-3-17(4-6-18)15-26-20-9-13-22(14-10-20)27(24,25)21-11-7-19(23)8-12-21/h3-14,16,23H,15H2,1-2H3 |
InChI Key |
GOSSVHNMDRLGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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